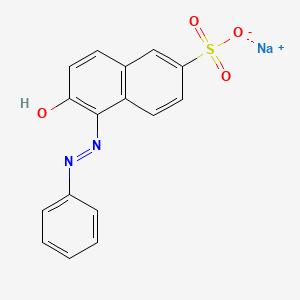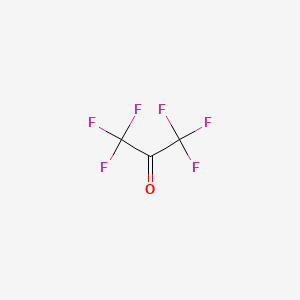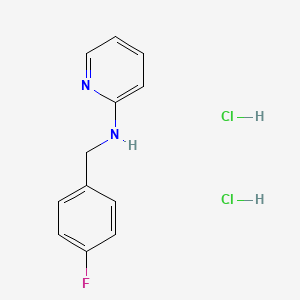
2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2-(
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2- is a complex organic compound that features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2- typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the pyran ring through cyclization reactions.
- Introduction of the silyl ether group via silylation reactions.
- Addition of methoxy and phenylmethoxy groups through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the pyran ring or other functional groups, potentially converting them into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyran ring or the attached functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NaOH, NH3).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2- would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
2H-Pyran-2-ol: A simpler analog without the additional functional groups.
Tetrahydropyran: A saturated analog of the pyran ring.
Methoxyphenyl derivatives: Compounds with similar methoxy and phenylmethoxy groups.
Uniqueness
The uniqueness of 2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2- lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the silyl ether group, in particular, may enhance its stability and reactivity compared to similar compounds.
属性
CAS 编号 |
136770-50-8 |
|---|---|
分子式 |
C23H38O5Si |
分子量 |
422.6 g/mol |
IUPAC 名称 |
(2R,3R,5S,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methoxy-5-phenylmethoxy-2-prop-2-enyloxan-2-ol |
InChI |
InChI=1S/C23H38O5Si/c1-8-14-23(24)21(25-5)15-19(26-16-18-12-10-9-11-13-18)20(28-23)17-27-29(6,7)22(2,3)4/h8-13,19-21,24H,1,14-17H2,2-7H3/t19-,20+,21+,23+/m0/s1 |
InChI 键 |
IIWSBQVMAYMMNJ-ZZLPTCMGSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@H]([C@](O1)(CC=C)O)OC)OCC2=CC=CC=C2 |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(C(O1)(CC=C)O)OC)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(C(O1)(CC=C)O)OC)OCC2=CC=CC=C2 |
同义词 |
2H-Pyran-2-ol, 6-(1,1-dimethylethyl)dimethylsilyloxymethyltetrahydro-3-methoxy-5-(phenylmethoxy)-2-(2-propenyl)-, 2R-(2.alpha.,3.beta.,5.beta.,6.alpha.)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





